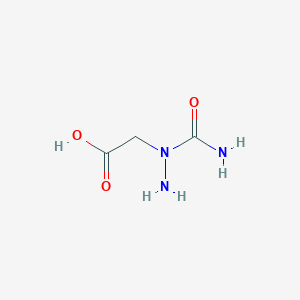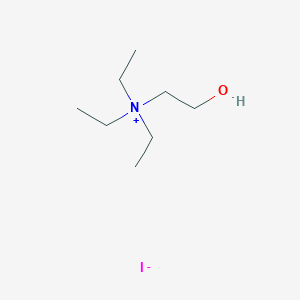
2-(Dimethylamino)octadec-4-ene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)octadec-4-ene-1,3-diol, also known as DMDO, is a synthetic compound that has gained attention in scientific research due to its unique properties. DMDO is a tertiary amine oxide that can act as a surfactant, making it useful in various applications such as emulsification, solubilization, and as a detergent. Additionally, DMDO has been found to have potential as a drug delivery system due to its ability to penetrate cell membranes.
Mécanisme D'action
2-(Dimethylamino)octadec-4-ene-1,3-diol acts as a surfactant by lowering the surface tension between two substances, allowing them to mix more easily. In biological systems, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to interact with cell membranes, disrupting their structure and function. This disruption can lead to cell death in bacteria and fungi.
Biochemical and Physiological Effects:
2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to have antibacterial and antifungal properties, making it useful in the development of pharmaceuticals. Additionally, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to penetrate cell membranes, making it a potential candidate for drug delivery systems. However, further research is needed to fully understand the biochemical and physiological effects of 2-(Dimethylamino)octadec-4-ene-1,3-diol.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(Dimethylamino)octadec-4-ene-1,3-diol as a surfactant has several advantages in lab experiments, including its ability to emulsify and solubilize substances. Additionally, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to penetrate cell membranes, making it useful in drug delivery systems. However, the limitations of 2-(Dimethylamino)octadec-4-ene-1,3-diol include its toxicity and potential for cell membrane disruption, which can affect the accuracy of experimental results.
Orientations Futures
Future research on 2-(Dimethylamino)octadec-4-ene-1,3-diol could focus on its potential use in the development of pharmaceuticals for antibacterial and antifungal treatments. Additionally, further study could be done on the use of 2-(Dimethylamino)octadec-4-ene-1,3-diol as a drug delivery system. In material science, 2-(Dimethylamino)octadec-4-ene-1,3-diol could be studied for its potential use in the synthesis of nanoparticles and as a stabilizer in emulsions. Overall, 2-(Dimethylamino)octadec-4-ene-1,3-diol has shown promise in various scientific fields and further research could lead to new applications and discoveries.
Méthodes De Synthèse
2-(Dimethylamino)octadec-4-ene-1,3-diol can be synthesized through a multistep process starting with the reaction of dimethylamine with 1-bromooctadec-4-ene, followed by oxidation with hydrogen peroxide. The resulting 2-(Dimethylamino)octadec-4-ene-1,3-diol can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
2-(Dimethylamino)octadec-4-ene-1,3-diol has been studied for its potential use in various scientific fields including biology, chemistry, and material science. In biology, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to have antibacterial and antifungal properties, making it a potential candidate for use in pharmaceuticals. 2-(Dimethylamino)octadec-4-ene-1,3-diol has also been studied for its ability to penetrate cell membranes, making it useful in drug delivery systems. In chemistry, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been used as a surfactant in emulsification and solubilization processes. In material science, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been studied for its use in the synthesis of nanoparticles and as a stabilizer in emulsions.
Propriétés
IUPAC Name |
2-(dimethylamino)octadec-4-ene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXOQXUDKDCXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274423 |
Source


|
| Record name | IN1356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)octadec-4-ene-1,3-diol | |
CAS RN |
132031-17-5 |
Source


|
| Record name | IN1356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














